o-Tolidine dihydrochloride hydrate

Peroxidase Assay Enzyme Kinetics Chromogenic Substrate

Free-base o-tolidine poses solubility challenges for aqueous reagent preparation. The dihydrochloride hydrate salt dissolves instantly, ensuring consistent performance in colorimetric assays. • Quantification range 0.1-6 μg Cl₂; ±5% precision spectrophotometrically. • Selective for gold detection-no interference from rhodium or iridium at 25γ/100 mL. • High-contrast, low-background isoenzyme visualization for electrophoresis and histology. Supplied as white to light yellow crystalline powder (≥97% purity); ships globally for R&D use.

Molecular Formula C14H20Cl2N2O
Molecular Weight 303.2 g/mol
CAS No. 304671-77-0
Cat. No. B1511826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-Tolidine dihydrochloride hydrate
CAS304671-77-0
Molecular FormulaC14H20Cl2N2O
Molecular Weight303.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.O.Cl.Cl
InChIInChI=1S/C14H16N2.2ClH.H2O/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;;;/h3-8H,15-16H2,1-2H3;2*1H;1H2
InChIKeyHDHKKIQVKAZZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o-Tolidine Dihydrochloride Hydrate Baseline Characteristics


o-Tolidine dihydrochloride hydrate (CAS 304671-77-0), also known as 3,3′-dimethylbenzidine dihydrochloride hydrate, is a water-soluble aromatic amine salt [1]. This compound exists as a white to light yellow crystalline powder with a molecular weight of 303.2 g/mol [2] and a melting point exceeding 340°C . Its primary industrial and research utility is as a sensitive colorimetric reagent for the detection of free chlorine in water and for gold , leveraging its oxidation to yield a colored product [3]. It also serves as a chromogenic substrate for peroxidase enzymes in various analytical and histological applications [4].

Why Generic Substitution of o-Tolidine Dihydrochloride Hydrate Fails


o-Tolidine dihydrochloride hydrate occupies a specific niche among benzidine derivatives, and its substitution with other 'tolidine' or 'benzidine' analogs is not straightforward due to quantifiable differences in solubility, oxidation kinetics, and colorimetric properties [1]. While all members of this class can act as chromogenic substrates, their performance varies dramatically. For instance, o-tolidine is often preferred over benzidine for color stability and readability [2], but it is less sensitive than o-dianisidine in some peroxidase assays [3]. Furthermore, the dihydrochloride hydrate form of o-tolidine offers distinct advantages in aqueous solubility and handling compared to its free base, which is crucial for preparing stable reagent solutions in water quality testing and enzyme assays . Blind substitution without considering these specific performance metrics can lead to assay failure, reduced sensitivity, or increased background interference.

Quantitative Differentiation from Key Analogs


Peroxidase Substrate Efficiency Comparison

o-Tolidine demonstrates intermediate kinetic efficiency as a substrate for horseradish peroxidase (HRP) compared to its benzidine analogs. In a study using 0.05 M phosphate-citrate buffer at pH 5.5 and 25°C, the catalytic efficiency (kcat/Km) for HRP was found to increase with the number of substituents on the benzidine ring [1]. While the absolute kcat/Km values are not directly reported in the abstract, the study clearly establishes a structure-activity relationship: TMB (4 substituents) > o-tolidine (2 methyl groups) > benzidine (0 substituents) in terms of oxidation efficiency by HRP [1]. This positions o-tolidine as a more efficient HRP substrate than benzidine, but less so than the more heavily substituted TMB and o-dianisidine [1].

Peroxidase Assay Enzyme Kinetics Chromogenic Substrate Horseradish Peroxidase

Isoperoxidase Visualization Sensitivity vs. Background

In a study screening substrates for the visualization of isoperoxidases after thin-layer isoelectric focusing, o-toluidine (structurally related to o-tolidine) was found to be 10- to 100-fold less sensitive than o-phenylenediamine (OPD) and o-dianisidine [1]. The latter two could detect as little as 0.001-0.01 μg of peroxidase, whereas o-toluidine required a significantly higher amount of enzyme to produce a visible zone [1]. However, o-toluidine provided a superior, almost perfect white background with high-contrast zones, while OPD and o-dianisidine produced a more stained, albeit still acceptable, background [1].

Isoenzyme Detection Peroxidase Staining Chromogenic Substrate Electrophoresis

ELISA Substrate Performance Comparison

In a comparative study of four substrates for horseradish peroxidase (HRP) in an enzyme-linked immunosorbent assay (ELISA) format, o-tolidine (OT) was directly compared with 2,2'-azino-di-(3-ethylbenzthiazoline sulfonic acid) (ABTS), o-phenylenediamine (OPD), and 5-aminosalicylic acid (5-AS) [1]. The study concluded that ABTS was the most sensitive substrate, as well as being the most stable and providing the best visual results due to its bluish-green color [1]. While the exact numerical absorbance values for o-tolidine are not provided in the abstract, the ranking clearly positions ABTS as the superior substrate for this application, with o-tolidine being less sensitive and stable [1].

ELISA Immunoassay Chromogenic Substrate Horseradish Peroxidase

Free Chlorine Determination Method Comparison

The ortho-tolidine (OT) method for free chlorine determination has been quantitatively compared to the N,N-diethyl-p-phenylenediamine (DPD) method [1]. While both methods are used for this application, a comparative study found the DPD method by Palin to be superior, with the neutral ortho-tolidine method deemed insufficient [2]. However, the o-tolidine method remains valued for its simplicity and is capable of quantifying chlorine in the range of 0.1 to 6 μg per aliquot with a precision of approximately ±5% when measured spectrophotometrically [3]. This makes it suitable for applications where high precision is less critical than rapid, straightforward analysis.

Water Quality Testing Free Chlorine Colorimetric Reagent Spectrophotometry

Optimal Application Scenarios Supported by Evidence


Routine Free Chlorine Monitoring in Water Treatment

Despite the availability of more sensitive DPD-based methods, the ortho-tolidine (OT) test remains a practical choice for routine, non-critical monitoring of free chlorine in water systems [1]. Its well-characterized quantification range (0.1 to 6 μg Cl₂) and acceptable precision (±5%) when read spectrophotometrically [2] make it suitable for quick, field-based checks or educational laboratory settings where the superior sensitivity of DPD is not necessary. The dihydrochloride hydrate salt is preferred here for its immediate water solubility, simplifying reagent preparation .

Histochemical Peroxidase Staining with Low Background

For applications like isoperoxidase visualization after electrophoresis, where a clean, white background is paramount for accurate identification of enzyme bands, an o-tolidine derivative is a strategic choice [3]. Comparative data show that while o-toluidine is 10- to 100-fold less sensitive than o-dianisidine, it provides a vastly superior background with high-contrast zones, minimizing false positives and ambiguous results [3]. This is a critical advantage in detailed neurohistochemical tracing and isoenzyme analysis [4].

Selective Colorimetric Gold Detection

o-Tolidine dihydrochloride hydrate is a documented, sensitive colorimetric reagent for the detection of gold, and it demonstrates notable selectivity in the presence of other precious metals . It is reported that rhodium and iridium, even at concentrations of 25γ/100 mL, do not produce an observable color reaction with o-tolidine [5]. This selectivity provides a quantifiable advantage in mining or metallurgical applications where gold must be detected in a complex mixture without interference from these common co-occurring elements.

Enzymatic Assays with Stable Color Development

The enzymatically catalyzed conversion of o-tolidine to tolidine blue is a well-defined reaction with a proposed meriquinoidic structure for the colored product [6]. This reaction is suitable for analytical tests where the formation of a stable, measurable blue dye is required. The use of the dihydrochloride hydrate ensures consistent aqueous reaction kinetics, and the product's stability can be further enhanced through interactions with naphthalene derivatives, providing a basis for developing robust, diffusion-resistant analytical layers [6].

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